molecular formula C8H15N B1294717 Octahydro-1H-indole CAS No. 4375-14-8

Octahydro-1H-indole

Cat. No. B1294717
CAS RN: 4375-14-8
M. Wt: 125.21 g/mol
InChI Key: PDELQDSYLBLPQO-UHFFFAOYSA-N
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Description

Octahydro-1H-indole is a hydrogen-rich compound that serves as the liquid organic hydrogen carrier (LOHC) in its hydrogenated form, with indole being the hydrogen-lean form and indoline as a possible intermediate during dehydrogenation processes . It is a key starting material in the synthesis of various compounds, including Perindopril and Trandolapril, and has multiple chiral centers, leading to the possibility of several enantiomers .

Synthesis Analysis

The synthesis of octahydro-1H-indole derivatives has been explored through various methods. A notable approach involves the catalytic dehydrogenation on a Pt (111) surface, which can proceed with or without indoline as an intermediate . Another method includes a three-component reaction forming a library of 7-aryl-octahydroazonino[5,4-b]indoles, which demonstrates the diversity-oriented synthesis of these compounds . Additionally, the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes, which are structurally related to octahydro-1H-indole, has been achieved via a palladium(II)-catalyzed cascade reaction . A process for preparing octahydro-7bH-cyclopenta[b][1,4]diazepino[6,7,1-hi]indole, another derivative, exemplifies a new synthetic route to medicinally interesting compounds . Furthermore, the synthesis of octahydro benzopyrano[3,4-b]indole has been reported using boron trifluoride-catalyzed condensation .

Molecular Structure Analysis

The molecular structure of octahydro-1H-indole derivatives can be complex, with the presence of multiple chiral centers. The crystal structure of a related compound, (6bR,14bR,15R,15aR)-ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a-octahydrochromeno[3′,4′:2,3]indolizino[8,7-b]indole-15-carboxylate, has been determined, revealing a triclinic crystal system with hydrogen bond interactions and C-H...π interactions stabilizing the molecular structure .

Chemical Reactions Analysis

Octahydro-1H-indole undergoes dehydrogenation reactions, which have been studied using ab initio calculations. These reactions involve the systematic removal of H2 molecules and can follow different paths, with or without intermediates . The synthesis of 5,7-Dichloro-2-octyl-1H-indole through Sonogashira coupling and annulation reactions is another example of the chemical reactivity of indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of octahydro-1H-indole and its derivatives are influenced by their molecular structure. A study on the separation and quantification of octahydro-1H-indole-2-carboxylic acid and its isomers by HPLC using a refractive index detector highlights the importance of understanding these properties for the synthesis of pharmaceuticals like Perindopril and Trandolapril . The method developed for this purpose was validated according to ICH guidelines, demonstrating the compound's non-chromophoric nature and the significance of its chiral centers .

Scientific Research Applications

Specific Scientific Field

Pharmaceuticals

Summary of the Application

Octahydro-1H-indole derivatives have been studied as potential leads against Lysosomal Storage Diseases .

Methods of Application or Experimental Procedures

The synthesis of these derivatives involves the transformation of D-glucose into polyhydroxylated 1-(2-nitrocyclohexane) acetaldehydes, followed by a protocol involving the formation of the azacyclopentane ring .

Results or Outcomes

Results of inhibitory potency assays and docking calculations show that at least one of them could be a lead for optimization in the search for compounds that behave like folding chaperones in lysosomal storage diseases .

Application as an Enzyme Inhibitor

Specific Scientific Field

Biochemistry

Summary of the Application

Octahydro-1H-indole-2-carboxylic acid (OHICA) has been studied as an inhibitor of the enzyme thymidylate synthase, which is involved in DNA synthesis.

Results or Outcomes

Application in Biological Research

Specific Scientific Field

Biological Research

Summary of the Application

Indole derivatives, including Octahydro-1H-indole, have been found in many important synthetic drug molecules and have shown various biologically vital properties .

Results or Outcomes

Application in Antiviral Research

Specific Scientific Field

Antiviral Research

Summary of the Application

Indole derivatives, including Octahydro-1H-indole, have been found to possess antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Results or Outcomes

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Application in Antihypertensive Drugs

Specific Scientific Field

Pharmaceuticals

Summary of the Application

Octahydro-1H-indole-2-carboxylic Acid is a reactant in the preparation of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor . It is used as an antihypertensive drug .

Results or Outcomes

Application in Energy Storage

Specific Scientific Field

Energy Storage

Summary of the Application

Indole derivatives, including Octahydro-1H-indole, have been proposed as potential liquid organic hydrogen carriers (LOHC) for storage of renewable energies .

Results or Outcomes

Application in Metal Complexes

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Indole-containing metal complexes, potentially including Octahydro-1H-indole, have shown significant biological activity. The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .

Safety And Hazards

Octahydro-1H-indole has been classified with hazard statements H302 and H319 . The precautionary statements include P264, P270, P280, P301 + P312, P305 + P351 + P338, and P337 + P313 . It is classified as Acute Tox. 4 Oral and Eye Irrit. 2 .

properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDELQDSYLBLPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871070
Record name Octahydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-1H-indole

CAS RN

4375-14-8, 1193-68-6
Record name Octahydro-1H-indole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydro-1H-indole
Source EPA DSSTox
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Record name Octahydro-1H-indole
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.249
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Record name rac-(3aR,7aR)-octahydro-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
337
Citations
SJ Vali, SS Kumar, SS Sait, LK Garg - J Chromat Separation Techniq, 2012 - academia.edu
… he HPLC method carried out in this study aimed at developing chromatographic system capable of eluting and resolving Octahydro1H-indole-2-carboxylic acid and its diastereomers …
Number of citations: 5 www.academia.edu
SV Vostrikov, ME Konnova, VV Turovtsev, SP Verevkin - Fuel, 2023 - Elsevier
… In our recent study, we showed that 1H-indole/octahydro-1H-indole LOHC system can be used as a promising candidate for hydrogen storage [1], [7]. The only aggravating feature of …
Number of citations: 1 www.sciencedirect.com
I Cendrowska, K Bankowski, J Iskra-Jopa - Acta poloniae pharmaceutica, 2003 - ptfarm.pl
HPLC conditions for the identification of stereoisomers and stereochemical purity of the key intermediate in Trandolapril synthesis, octahydro—lH~ indole-2-carboxylic acid, and filial …
Number of citations: 20 ptfarm.pl
J Gonda, M Široký, M Martinková, S Homolya… - Tetrahedron, 2019 - Elsevier
… In summary, a common strategy towards diastereoisomeric octahydro-1H-indole-5,6,7-triols … late-stage RCM reaction to obtain the octahydro-1H-indole system. Cell viability experiments …
Number of citations: 5 www.sciencedirect.com
S Nagata, K Takeyama, K Hosoki… - Arzneimittel …, 1997 - europepmc.org
The antihypertensive and cough suppressant mechanisms of DU-1777 ((2S, 3aS, 7aS)-1-(N2-nicotinoyl-L-lsyl-gamma-D-glutamyl) octahydro-1H-indole-2-carboxylic acid, CAS 116662-…
Number of citations: 4 europepmc.org
P Ramesh, S Murugavel, A SubbiahPandi… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C25H24N4O2S2, one of the pyrrolidine rings in the pyrrolizine ring system adopts an envelope conformation, whereas the other ring adopts a twist conformation. …
Number of citations: 7 scripts.iucr.org
T Shi, J Shen, Q An, D Liu, Y Liu… - Chinese Journal of …, 2013 - sioc-journal.cn
通过合成路线的改进以及合成工艺的优化, 方便高效地得到了抗高血压药物群多普利的关键中间体 (2S, 3aR, 7aS)-八氢-1H-吲哚-2-甲酸苄酯. 产品结构及绝对构型通过 NMR 及 HPLC 进行…
Number of citations: 2 sioc-journal.cn
S Wang, M Su, J Wang, Z Li, L Zhang, X Ji, J Li… - Bioorganic & Medicinal …, 2014 - Elsevier
… (SARs) of the DPP-4 inhibitors previously reported,14, 21, 22 indicated that the S2 pocket can tolerate different segments, thus we selected an (3aS,7aS)-octahydro-1H-indole moiety to …
Number of citations: 10 www.sciencedirect.com
D Sinha, S Perera, JCG Zhao - Chemistry–A European Journal, 2013 - Wiley Online Library
… Proline and (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid are both poor catalysts for the inverse-electron-demand hetero-Diels–Alder reactions between aldehydes and electron-…
MA González, JCE Cabanas, A Kato… - XI Carbohydrate …, 2014 - dialnet.unirioja.es
Number of citations: 0 dialnet.unirioja.es

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